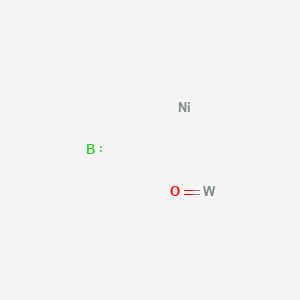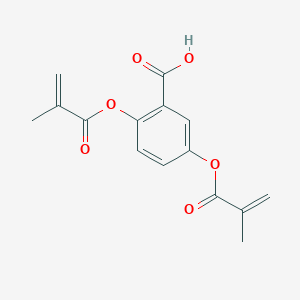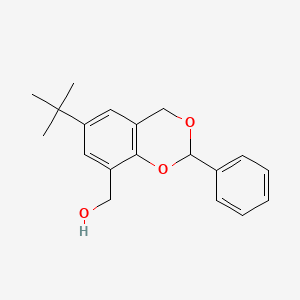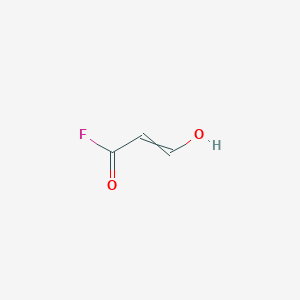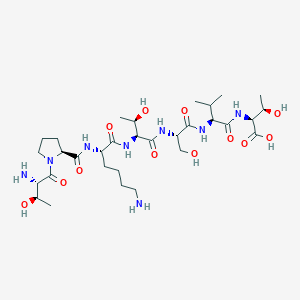
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-Threonine is an essential amino acid that is vital for protein synthesis and various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.
Cleavage of the peptide: from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. This method is advantageous for producing large quantities of peptides with high purity .
化学反応の分析
Types of Reactions
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield keto acids, while reduction can regenerate the original hydroxyl groups .
科学的研究の応用
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of enzymes, biocatalysts, and other biotechnological products.
作用機序
The mechanism of action of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, threonine residues can undergo phosphorylation, affecting signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
L-Serine: Another hydroxyl-containing amino acid with similar properties.
L-Valine: A branched-chain amino acid involved in protein synthesis.
L-Lysine: An essential amino acid important for protein structure and function.
Uniqueness
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to participate in various biochemical reactions and its role in multiple biological processes make it a valuable compound for research and industrial applications .
特性
CAS番号 |
404334-08-3 |
|---|---|
分子式 |
C31H56N8O12 |
分子量 |
732.8 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C31H56N8O12/c1-14(2)22(28(47)38-24(17(5)43)31(50)51)36-26(45)19(13-40)35-29(48)23(16(4)42)37-25(44)18(9-6-7-11-32)34-27(46)20-10-8-12-39(20)30(49)21(33)15(3)41/h14-24,40-43H,6-13,32-33H2,1-5H3,(H,34,46)(H,35,48)(H,36,45)(H,37,44)(H,38,47)(H,50,51)/t15-,16-,17-,18+,19+,20+,21+,22+,23+,24+/m1/s1 |
InChIキー |
HMKZVSNIYVHPIU-WVMBEXDESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
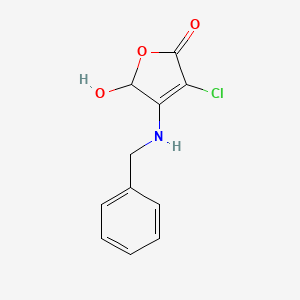
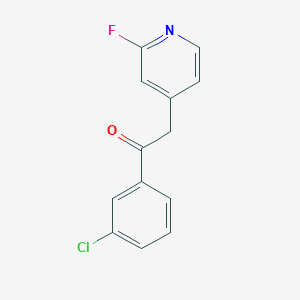
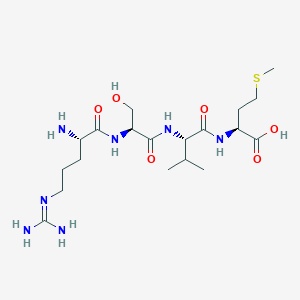
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)

